molecular formula C10H8O4 B008297 3,4-Methylenedioxycinnamic acid CAS No. 2373-80-0

3,4-Methylenedioxycinnamic acid

Cat. No.: B008297
CAS No.: 2373-80-0
M. Wt: 192.17 g/mol
InChI Key: QFQYZMGOKIROEC-DUXPYHPUSA-N
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Description

3,4-Methylenedioxycinnamic acid: is an organic compound with the molecular formula C10H8O4 . It is a derivative of cinnamic acid, characterized by the presence of a methylenedioxy group attached to the benzene ring. This compound is known for its white crystalline appearance and is used in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Methylenedioxycinnamic acid can be synthesized through several methods. One common synthetic route involves the condensation of piperonal with malonic acid in the presence of pyridine and piperidine as catalysts. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of piperonylidene acetic acid as a starting material. This compound is subjected to a series of reactions, including esterification , hydrolysis , and decarboxylation , to produce the final product. The process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Methylenedioxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Methylenedioxycinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • Cinnamic acid
  • 3,4-Methylenedioxybenzoic acid
  • 3,4-Methylenedioxyhydrocinnamic acid
  • Piperonylic acid
  • Caffeic acid

Comparison: 3,4-Methylenedioxycinnamic acid is unique due to the presence of the methylenedioxy group, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, while cinnamic acid is a simple phenylpropanoid, the methylenedioxy group in this compound enhances its ability to participate in electron transfer reactions and enzyme inhibition .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQYZMGOKIROEC-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901400
Record name (2E)‐3‐(2H‐1,3‐Benzodioxol‐5‐yl)prop‐2‐enoic acid
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cream to yellow powder; [Alfa Aesar MSDS]
Record name 3,4-(Methylenedioxy)cinnamic acid
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Vapor Pressure

0.0000248 [mmHg]
Record name 3,4-(Methylenedioxy)cinnamic acid
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CAS No.

38489-76-8, 2373-80-0
Record name 3,4-Methylenedioxycinnamic acid
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Record name trans-3,4-(methylenedioxy)cinnamic acid
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Record name 3,4-METHYLENEDIOXYCINNAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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